molecular formula C14H12N4O B12169466 N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide

N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide

Cat. No.: B12169466
M. Wt: 252.27 g/mol
InChI Key: VUEUWVCXYUPRHK-UHFFFAOYSA-N
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Description

N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide is a heterocyclic acetamide derivative featuring a benzoimidazole core fused with a pyridin-3-yl group at the 2-position and an acetamide substituent at the 5-position. This compound’s structure combines aromatic nitrogen-containing rings, which are often associated with enhanced biological activity due to their ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C14H12N4O/c1-9(19)16-11-4-5-12-13(7-11)18-14(17-12)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,19)(H,17,18)

InChI Key

VUEUWVCXYUPRHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with o-phenylenediamine to form the benzoimidazole core, followed by acetylation to introduce the acetamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; often requires catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide exhibit notable antimicrobial effects. Benzimidazole derivatives have been shown to possess inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain benzimidazole derivatives have minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial Strain MIC (μg/ml) Standard Antibiotic MIC (μg/ml)
Staphylococcus aureus22
Escherichia coli44
Pseudomonas aeruginosa88

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit specific kinases or receptors involved in cancer cell signaling pathways. The compound's ability to disrupt cellular functions in cancerous cells positions it as a promising candidate for further development in oncology.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are supported by its structural similarity to other benzimidazole derivatives known for such activities. Research has shown that these compounds can effectively inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published by Luo et al., various benzimidazole derivatives were synthesized and tested for their antibacterial activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent activity, with MIC values significantly lower than those of conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed its ability to induce apoptosis in specific cancer cell lines. The study utilized flow cytometry and Western blot analysis to demonstrate the compound's efficacy in triggering apoptotic pathways, highlighting its potential as a novel anticancer agent .

Synthesis and Modification

The synthesis of this compound can be achieved through several chemical pathways, allowing for modifications that enhance its biological activity. Common synthetic routes include:

  • Nucleophilic Substitution Reactions : Utilizing the acetamide moiety for further functionalization.
  • Electrophilic Aromatic Substitution : Targeting the benzoimidazole ring for additional substituents.

These methods not only facilitate the preparation of the compound but also enable the exploration of structure–activity relationships (SAR) critical for drug development.

Mechanism of Action

The mechanism of action of N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide and Analogs
Compound Name Core Structure Substituents Key Electronic Effects
This compound Benzoimidazole Pyridin-3-yl (2-position), Acetamide (5-position) Pyridine’s electron-withdrawing nature may polarize the benzoimidazole ring
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide Phenyl 3-Cl, Trichloroacetamide Chlorine’s electron-withdrawing effect enhances crystallinity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole CF3 (6-position), Phenylacetamide CF3 group increases lipophilicity and metabolic stability

Key Observations:

  • Electron-Withdrawing Substituents: The pyridin-3-yl group in the target compound introduces electron-withdrawing effects similar to meta-substituted chlorine in trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide). This substitution pattern can influence molecular packing in the solid state, as seen in , where meta-substituted trichloro-acetamides exhibit distinct crystal parameters depending on substituent electronegativity .
  • Heterocyclic Core Differences: Compared to benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide), the benzoimidazole core of the target compound may offer altered hydrogen-bonding capabilities due to the presence of two nitrogen atoms in the fused ring system. Benzothiazole derivatives, however, often prioritize metabolic stability through substituents like trifluoromethyl .

Pharmacological and Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be drawn from related structures:

  • Solubility: The pyridin-3-yl group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., 3,5-dimethylphenyl in ) but reduce it relative to polar groups like methoxy (as in ’s 3-methoxyphenyl derivatives) .
  • Bioactivity: Benzothiazole acetamides in highlight the importance of substituent positioning; for example, 3,4,5-trimethoxyphenyl groups enhance binding to certain enzyme pockets. The target compound’s pyridinyl-benzoimidazole scaffold could similarly target kinases or proteases, though this requires experimental validation .

Biological Activity

N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings related to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a benzimidazole moiety coupled with a pyridine ring, which is known to enhance its pharmacological properties. The structural formula can be represented as follows:

N 2 Pyridin 3 yl 1H benzoimidazol 5 yl acetamide\text{N 2 Pyridin 3 yl 1H benzoimidazol 5 yl acetamide}

This structure allows for diverse interactions with biological targets, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one demonstrate effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .

Compound Target Bacteria MIC (µg/mL)
1Staphylococcus aureus4
2Escherichia coli8
3Klebsiella pneumoniae16

Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit various cancer cell lines. Studies have demonstrated that similar benzimidazole derivatives target receptor tyrosine kinases (RTKs), which are crucial in cancer progression . This compound may exhibit multi-target inhibition, particularly against EGFR pathways.

In vitro studies have shown promising results where the compound exhibited cytotoxic effects on cancer cells, with IC50 values indicating effective concentrations required for significant cell death .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are also noteworthy. Compounds within this chemical class have been reported to inhibit pro-inflammatory cytokines and enzymes such as TNF-alpha and COX, which play a role in inflammatory responses .

Case Studies

Case Study 1: Antiviral Activity
A study focusing on the antiviral properties of similar compounds found that derivatives of pyridine-benzimidazole exhibited moderate inhibitory activity against HIV strains. The most active compound showed an EC50 value of 8.18 µM, suggesting potential for further development in antiviral therapies .

Case Study 2: Cancer Therapeutics
Another investigation highlighted the efficacy of benzimidazole derivatives in targeting integrin alpha4beta1 in lymphoma models. The study illustrated how these compounds could be utilized as imaging agents and therapeutic agents due to their specificity and affinity towards cancerous cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires stepwise purification and characterization. For example, coupling pyridinyl and benzimidazole moieties via Buchwald-Hartwig amination or nucleophilic substitution, followed by acetylation, can be refined using column chromatography (silica gel) and monitored via thin-layer chromatography (TLC). Intermediate characterization with 1H^1H-NMR and mass spectrometry ensures structural fidelity. Adjusting reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-based) may enhance yields . Parallel synthesis approaches, as seen in related acetamide derivatives, can minimize side reactions .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Multi-modal spectroscopy is essential:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon backbone, particularly for distinguishing pyridinyl and benzimidazole protons.
  • FT-IR : Validate amide C=O stretching (~1650–1700 cm1^{-1}) and aromatic C-H bending.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for exact mass).
  • X-ray crystallography (if crystals are obtainable) resolves 3D conformation and hydrogen-bonding patterns .

Q. How should researchers assess the purity of this compound for in vitro studies?

  • Methodological Answer : Use orthogonal methods:

  • HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) at ≥95% purity threshold.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (<0.4% deviation).
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products.
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyridinyl-benzimidazole core?

  • Methodological Answer :

  • Heterocyclic Modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyridinyl 4-position or benzimidazole 1-position to probe steric/electronic effects on bioactivity.
  • Amide Linker Replacement : Substitute acetamide with sulfonamide or urea groups to assess binding affinity changes.
  • Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis assays) to correlate structural changes with activity .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., ATP-binding pockets) using software like GROMACS or AMBER.
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability.
  • Docking Studies : AutoDock Vina or Schrödinger Suite can prioritize analogs with optimal binding energies to targets like kinases or GPCRs .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-Response Validation : Repeat experiments with a 10-point dilution series (e.g., 1 nM–100 µM) to confirm IC50_{50} values.
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
  • Structural Analog Cross-Testing : Compare activity of closely related derivatives (e.g., pyridinyl vs. pyrimidinyl analogs) to isolate critical pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.